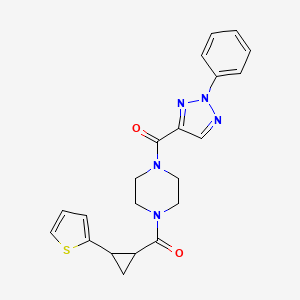

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

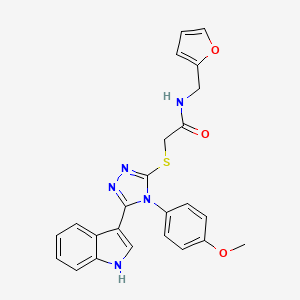

The compound (2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a complex organic molecule that contains several functional groups, including a phenyl group, a 1,2,3-triazole ring, a thiophene ring, a cyclopropane ring, a carbonyl group, and a piperazine ring .

Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The exact structure can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

Triazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and participate in click chemistry . The specific reactions that this compound can undergo would depend on the reaction conditions and the other reactants present.Applications De Recherche Scientifique

Tubulin Polymerization Inhibitors

Compounds derived from phenoxazine and phenothiazine, featuring phenylpiperazine moieties, have been identified as potent inhibitors of tubulin polymerization. This action mechanism is crucial for the development of anticancer agents, as it leads to cell cycle arrest in the G2/M phase, inhibiting tumor cell growth. These findings highlight the potential of such compounds in cancer therapy, demonstrating their effectiveness against a broad spectrum of cancer cell lines through their ability to bind to β-tubulin at the colchicine binding site (Prinz et al., 2017).

Antibacterial Activity

Novel triazole analogues of piperazine have exhibited significant antibacterial activity against human pathogenic bacteria, including Escherichia coli and Klebsiella pneumoniae. This activity is attributed to the structural features of these compounds, suggesting their potential as templates for developing new antibacterial agents (Nagaraj et al., 2018).

Anticancer and Antituberculosis Studies

Research on derivatives of (piperazin-1-yl) methanone has shown promising results in both anticancer and antituberculosis studies. Specific derivates have exhibited in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. These findings underscore the dual therapeutic potential of these compounds, offering a basis for further development into targeted therapies (Mallikarjuna et al., 2014).

Antimicrobial Activities

The synthesis of new 1,2,4-triazole derivatives has led to compounds with good to moderate antimicrobial activities. These studies provide a foundation for the development of new antimicrobial agents capable of combating resistant strains of microorganisms, highlighting the importance of structural innovation in addressing global health challenges (Bektaş et al., 2007).

Histamine H3 Receptor Antagonists

Phenyl(piperazin-1-yl)methanones have been identified as high-affinity histamine H3 receptor antagonists, with promising preclinical profiles for the development of wake-promoting agents. This research illustrates the compound's potential application in treating sleep disorders and highlights the role of histamine H3 antagonism in therapeutic interventions (Letavic et al., 2015).

Orientations Futures

Propriétés

IUPAC Name |

[4-(2-phenyltriazole-4-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N5O2S/c27-20(17-13-16(17)19-7-4-12-29-19)24-8-10-25(11-9-24)21(28)18-14-22-26(23-18)15-5-2-1-3-6-15/h1-7,12,14,16-17H,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFWTXIJDADDMDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=NN(N=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-phenyl-2H-1,2,3-triazol-4-yl)(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3'-acetyl-7-methyl-1-[3-(2-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2861873.png)

![3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[2-(4-methylphenyl)ethyl]propanamide](/img/structure/B2861874.png)

![N-(4-methylcyclohexyl)-3-{3-[4-(4-methylpiperidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide](/img/structure/B2861875.png)

![Ethyl 2-azaspiro[4.5]decane-3-carboxylate hydrochloride](/img/structure/B2861876.png)

![N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2861881.png)

![methyl 3-(6-chloro-2-(4-methylpiperidine-1-carbonyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzoate](/img/structure/B2861884.png)

![N-(2,4-dimethylphenyl)-2-(1-methyl-5,7-dioxo-6-(p-tolyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2861888.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2861889.png)

![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-(p-tolylthio)butanamide](/img/structure/B2861893.png)